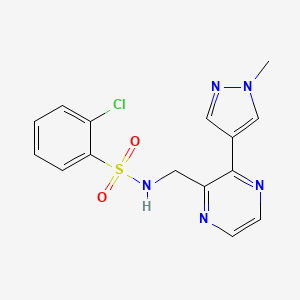

![molecular formula C19H18N2O4S B2857618 N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide CAS No. 1026230-71-6](/img/structure/B2857618.png)

N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy . The vibrational analysis is often aided by an electronic structure calculation based on the B3LYP/6-311++G (d,p) basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques . These include determining the molecular equilibrium geometries, IR and Raman intensities, and harmonic vibrational frequencies .Aplicaciones Científicas De Investigación

Electrochemical Applications

- Corrosion Inhibition : Sulfonohydrazide derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments. These compounds, including ones similar in structure to the specified chemical, show increasing inhibition efficiency with concentration and are primarily physisorbed on the steel surface, following the Langmuir adsorption isotherm (Ichchou et al., 2019).

Anticancer Research

- Antiproliferative Activity : Sulfonamide derivatives, with structures akin to the specified chemical, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Some derivatives have shown higher activity compared to standard drugs, making them potential candidates for cancer therapy (Bashandy et al., 2014).

Enzyme Inhibition

- MAO Inhibition : Sulfonyl hydrazones derived from 3-formylchromone, structurally related to the specified compound, have been identified as effective, non-selective inhibitors of monoamine oxidases (MAO-A and MAO-B), crucial in neuropsychiatric and neurodegenerative disorders (Abid et al., 2017).

Synthesis and Chemical Studies

- Solvent-Free Synthesis : N-halosulfonamides, related to the specified chemical, have been used as catalysts in solvent-free conditions for synthesizing various compounds, demonstrating the role of these chemicals in green chemistry and organic synthesis (Ghorbani‐Vaghei et al., 2011).

Antimicrobial Research

- Antimicrobial Activity : Derivatives of 4-methylbenzenesulfonohydrazide have shown significant antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Ghiya & Joshi, 2016).

Molecular Docking and Computational Studies

- Computational Studies : Sulfonamide derivatives have been subjected to molecular docking and computational studies to understand their binding modes and predict their stability, providing insights into their potential applications in drug design and biochemistry (Mahmood et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(E)-(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-12-4-6-16(7-5-12)26(23,24)21-20-10-15-11-25-17-9-13(2)8-14(3)18(17)19(15)22/h4-11,21H,1-3H3/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFIOFHDERPMLN-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=COC3=CC(=CC(=C3C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=COC3=CC(=CC(=C3C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid](/img/structure/B2857535.png)

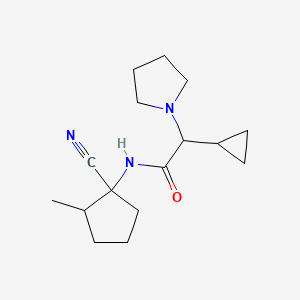

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2857548.png)

![N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2857556.png)